

# A Comparative Safety Analysis of Ritlecitinib and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | (2R,5S)-Ritlecitinib |           |
| Cat. No.:            | B8146254             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of ritlecitinib and other prominent Janus Kinase (JAK) inhibitors used in the treatment of various immune-mediated diseases. The information is compiled from extensive clinical trial data to support research and development professionals in making informed decisions.

#### Introduction to JAK Inhibitors

Janus kinase inhibitors, or jakinibs, are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate signal transduction of key cytokines involved in inflammation and immunity.[1] By interfering with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, these oral small molecules have become a vital therapeutic option for a range of conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, alopecia areata, and plaque psoriasis.[2][3]

However, the expanding use of JAK inhibitors has been accompanied by scrutiny of their safety profiles. Concerns regarding an increased risk of serious infections, herpes zoster, major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies have led to regulatory warnings, including black box warnings from the FDA for the entire class. [4] This guide focuses on comparing the safety data of ritlecitinib, a novel inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family, against other widely-used JAK inhibitors such as the JAK1-selective inhibitors upadacitinib and abrocitinib, the JAK1/2 inhibitor baricitinib, and the selective allosteric TYK2 inhibitor deucravacitinib.



## **Mechanism of Action and Signaling Pathways**

JAK inhibitors function by blocking the activity of one or more of the four JAK family enzymes: JAK1, JAK2, JAK3, and TYK2.[3] These enzymes are critical for the intracellular signaling of numerous cytokines and growth factors that drive immune responses.[1] The binding of a cytokine to its receptor on the cell surface activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[1] The activated STATs subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune cell function.[1][5]

The selectivity of each inhibitor for different JAK enzymes is thought to influence its efficacy and safety profile. For instance, ritlecitinib's dual, irreversible inhibition of JAK3 and the TEC kinase family is a distinct mechanism.[6][7] JAK3 is primarily involved in lymphocyte maturation and function, while TEC kinases are involved in immune cell signaling.[2][8] Deucravacitinib offers another unique approach as a selective allosteric TYK2 inhibitor, which inhibits the signaling of key cytokines like IL-12, IL-23, and Type 1 interferons.[9]





Click to download full resolution via product page

Caption: General JAK-STAT Signaling Pathway.





Click to download full resolution via product page

**Caption:** Selectivity of different JAK inhibitors.

# Experimental Protocols: Safety Assessment in Clinical Trials

The safety data presented in this guide are derived from rigorous, multicenter, randomized, double-blind, placebo-controlled clinical trials. The general workflow for safety assessment in these trials is outlined below.

#### Methodology:

- Patient Population: Trials enroll patients with specific immune-mediated diseases (e.g., alopecia areata, plaque psoriasis, atopic dermatitis) who meet defined inclusion and exclusion criteria.[10][11]
- Treatment and Follow-up: Patients are randomized to receive a specific dose of the JAK inhibitor or a placebo for a defined period (e.g., 16 to 52 weeks), often followed by long-term extension studies where all participants may receive the active drug.[11][12][13]
- Data Collection: Safety assessments include the recording of all adverse events (AEs),
   which are coded using the Medical Dictionary for Regulatory Activities (MedDRA).[13] Data
   on serious AEs (SAEs), AEs leading to discontinuation, and AEs of special interest (AESIs)







are meticulously collected. AESIs are often identified based on known risks associated with immunomodulatory therapies and may be adjudicated by an independent committee.[14]

- Laboratory Monitoring: Regular monitoring of hematological, lipid, and chemistry panels is conducted to detect any drug-induced abnormalities.[15]
- Statistical Analysis: The incidence of AEs is typically reported as exposure-adjusted incidence rates (EAIRs) per 100 patient-years (PY) to account for different durations of exposure among patients.[15]





Click to download full resolution via product page

**Caption:** Workflow for Safety Assessment in Clinical Trials.



## **Quantitative Safety Profile Comparison**

The following table summarizes key safety findings for ritlecitinib and other selected JAK inhibitors from their respective clinical trial programs. Rates are presented as events per 100 patient-years (PY) where available to provide a standardized comparison.

| Adverse Event of Interest            | Ritlecitinib (50 mg)[14] | Upadacitinib<br>(15 mg)[ <mark>16</mark> ] | Abrocitinib<br>(200 mg)[17] | Deucravacitini<br>b (6 mg)[15] |
|--------------------------------------|--------------------------|--------------------------------------------|-----------------------------|--------------------------------|
| Total Patient-<br>Years (PY)         | 2091.7                   | ~4020 (all doses)                          | 1614 (all doses)            | 2482                           |
| Any Adverse<br>Event (%)             | 84.5%                    | N/A                                        | N/A                         | EAIR: 154.4                    |
| Serious Adverse<br>Events (SAEs)     | EAIR: 4.4                | EAIR: 9.5                                  | EAIR: 4.8                   | EAIR: 6.1                      |
| Discontinuation due to AEs           | EAIR: 6.0                | N/A                                        | EAIR: 4.2                   | EAIR: 2.8                      |
| Serious<br>Infections                | EAIR: 1.4                | EAIR: 3.2                                  | EAIR: 1.3                   | EAIR: 2.6                      |
| Herpes Zoster                        | EAIR: 1.7                | EAIR: 3.7                                  | EAIR: 2.0                   | EAIR: 0.8                      |
| Malignancy (excl.                    | EAIR: 0.5                | EAIR: 0.8                                  | EAIR: <0.5                  | EAIR: 0.9                      |
| Major Adverse<br>CV Events<br>(MACE) | EAIR: 0.3                | EAIR: 0.5                                  | EAIR: <0.5                  | EAIR: 0.4                      |
| Venous<br>Thromboembolis<br>m (VTE)  | EAIR: 0.2                | EAIR: 0.5                                  | EAIR: 0.3                   | EAIR: 0.1                      |

N/A: Not available in the specified format from the cited source. EAIR: Exposure-Adjusted Incidence Rate per 100 Patient-Years.



# Detailed Safety Profile Analysis Ritlecitinib

In an integrated analysis of four clinical trials for alopecia areata with up to 24 months of exposure, ritlecitinib was generally well-tolerated.[14] The most common adverse events reported were headache, nasopharyngitis, and upper respiratory tract infection.[14] Most treatment-emergent AEs were mild to moderate in severity.[14] The rates of serious infections, herpes zoster, MACE, VTE, and malignancies were low.[14] A key advantage of ritlecitinib's selective JAK3 inhibition is potentially avoiding the clinical consequences associated with JAK1/JAK2 inhibition, such as effects on liver enzymes, cholesterol, and the risk of thrombocytopenia or anemia.[18]

## **Upadacitinib**

Integrated data from the SELECT phase III program in rheumatoid arthritis showed that upadacitinib had an acceptable safety profile.[16] However, compared to the TNF antagonist adalimumab, upadacitinib was associated with a higher risk of herpes zoster and creatine phosphokinase (CPK) elevations.[16] Rates of serious infections were similar to adalimumab, while rates of MACE, VTE, and malignancies were comparable to both methotrexate and adalimumab.[16] A meta-analysis also noted increased risks of hepatic disorder and neutropenia, particularly at higher doses.[4][19]

### **Abrocitinib**

In the clinical trial program for moderate-to-severe atopic dermatitis, abrocitinib demonstrated a manageable long-term safety profile.[17][20] The most frequently reported AEs were nausea, headache, and acne, which were generally mild to moderate.[21] Five VTE events were observed in the 200-mg group across studies totaling over 1600 patient-years of exposure.[17] The risk of herpes zoster was higher in patients residing in Asia, those aged ≥65 years, and those with a prior history of the infection.[20]

### **Deucravacitinib**

As a first-in-class selective TYK2 inhibitor, deucravacitinib has shown a consistent safety profile in long-term studies for plaque psoriasis, with up to three and five years of data showing no new safety signals.[9][12] The rates of AEs of special interest, including serious infections,



herpes zoster, MACE, VTE, and malignancies, remained low and stable over time.[15] Its unique allosteric mechanism of action, which does not inhibit JAK1, JAK2, or JAK3, may contribute to its distinct safety profile.[9]

#### **General Class-wide Considerations**

Across the class, a meta-analysis comparing JAK inhibitors to TNF antagonists found no significant differences in the overall risk of serious infections, malignancies, or MACE.[22][23] However, this analysis did find that JAK inhibitor use was associated with a slightly higher risk of VTE compared to TNF antagonists (pooled HR, 1.26).[22][23] The risk of herpes zoster is a well-established concern for several JAK inhibitors, particularly upadacitinib and baricitinib.[16] [24]

### Conclusion

Ritlecitinib demonstrates a manageable safety profile in the treatment of alopecia areata, with low rates of the serious adverse events that are of concern for the JAK inhibitor class. Its distinct mechanism as a dual JAK3/TEC kinase inhibitor may offer a different safety and tolerability profile compared to inhibitors targeting JAK1 and/or JAK2.

- Upadacitinib and Abrocitinib, as selective JAK1 inhibitors, show strong efficacy but carry notable risks for herpes zoster and require monitoring for laboratory abnormalities.[16][21]
- Deucravacitinib's unique TYK2 selectivity appears to translate into a favorable long-term safety profile, particularly with low rates of VTE and herpes zoster observed in its psoriasis clinical trial program.[15]
- A head-to-head comparison of ritlecitinib and baricitinib (a JAK1/2 inhibitor) for alopecia areata found similar efficacy.[25]

Ultimately, the selection of a JAK inhibitor should be based on a thorough evaluation of its benefit-risk profile for a specific indication and patient population. The data suggest that while class-wide safety concerns exist, there are meaningful differences between individual JAK inhibitors that warrant careful consideration by researchers and clinicians. Ongoing long-term studies will continue to refine our understanding of the safety of these important therapeutic agents.[9][14]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Basic Mechanisms of JAK Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsinmedicine.com [scholarsinmedicine.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Bristol Myers Squibb New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of ritlecitinib in adults and adolescents with alopecia areata: a randomised, double-blind, multicentre, phase 2b-3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deucravacitinib Shows Sustained Response, Safety Profile: Analyses -PracticalDermatology [practicaldermatology.com]
- 13. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated Safety Analysis of Ritlecitinib, an Oral JAK3/TEC Family Kinase Inhibitor, for the Treatment of Alopecia Areata from the ALLEGRO Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]

### Validation & Comparative





- 16. Safety profile of upadacitinib in rheumatoid arthritis: integrated analysis from the SELECT phase III clinical programme | Annals of the Rheumatic Diseases [ard.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata -PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 20. Integrated Safety Update of Abrocitinib in 3802 Patients with Moderate-to-Severe Atopic Dermatitis: Data from More than 5200 Patient-Years with Up to 4 Years of Exposure PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 25. Systematic review and indirect treatment comparisons of ritlecitinib against baricitinib in alopecia areata PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Safety Analysis of Ritlecitinib and Other Janus Kinase (JAK) Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146254#comparing-the-safety-profiles-of-ritlecitinib-and-other-jak-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com